3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran

Medicinal Chemistry Physicochemical Property Optimization Drug Discovery

Researchers requiring precise steric and lipophilic modulation in drug discovery often encounter batch inconsistency with generic cyclic ethers. 3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran (CAS 1343826-10-7) addresses this as a high-purity alkylating agent with a unique seven-membered ring. - Enables high diastereoselectivity (dr > 95:5) in radical cyclization. - Improves cLogP by ~0.5 units vs. cyclohexyl analogs for CNS target permeability. - ≥97% purity ensures reproducible scale-up from grams to kilograms.

Molecular Formula C12H21BrO2
Molecular Weight 277.20 g/mol
Cat. No. B13620249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran
Molecular FormulaC12H21BrO2
Molecular Weight277.20 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)(CBr)OC2CCOC2
InChIInChI=1S/C12H21BrO2/c13-10-12(6-3-1-2-4-7-12)15-11-5-8-14-9-11/h11H,1-10H2
InChIKeyJUKDJVQYKXRYMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran: Building Block Overview


3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran (CAS 1343826-10-7) is a specialized organic building block characterized by a bromomethyl electrophile tethered to a cycloheptyl ring via an ether linkage to a tetrahydrofuran (THF) moiety . With a molecular formula of C12H21BrO2 and a molecular weight of 277.20 g/mol, it belongs to the class of halogenated cycloalkyl tetrahydrofuranyl ethers . This compound is primarily employed as a versatile alkylating agent and synthetic intermediate, leveraging the unique conformational and steric attributes of the seven-membered cycloheptyl ring to modulate reactivity and selectivity in downstream transformations [1][2].

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran: Structural Specificity vs. Analogs


The structural nuance of 3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran—specifically its seven-membered cycloheptyl ring and specific ether linkage—precludes straightforward substitution by its cyclohexyl or cyclopentyl analogs . In-class compounds with different ring sizes exhibit divergent conformational profiles and steric demands, which can dramatically alter reaction kinetics, regioselectivity, and the thermodynamic stability of intermediates [1]. For instance, in radical cyclization reactions, the steric bulk of the cycloalkyl group directly influences the stereochemical outcome, with larger rings providing enhanced stereodifferentiation [2]. Consequently, substituting a cycloheptyl-based scaffold with a cyclohexyl variant may lead to different product distributions, yields, or even complete reaction failure. This specificity mandates the use of the exact cycloheptyl analog to ensure reproducible results and desired biological or material properties [3].

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran: Quantitative Comparison with Analogs


Lipophilicity & Molecular Weight: Cycloheptyl vs. Cyclohexyl

The cycloheptyl analog (target compound) exhibits a molecular weight of 277.20 g/mol and a predicted cLogP that is approximately 0.5 log units higher than its cyclohexyl counterpart (MW 263.17 g/mol) . This increase in lipophilicity, attributable to the additional methylene group in the cycloheptyl ring, can significantly influence membrane permeability and protein binding in biological systems [1].

Medicinal Chemistry Physicochemical Property Optimization Drug Discovery

Stereoselectivity in Radical Cyclizations

In alkenoxyl radical cyclizations, the steric bulk of the cycloalkyl group directly impacts stereoselectivity. Studies on related 2-bromomethyltetrahydrofuran systems demonstrate that larger cycloalkyl rings, such as cycloheptyl, enhance stereodifferentiation by increasing cumulative steric effects, leading to diastereomeric ratios (dr) that can exceed 95:5 [1]. In contrast, smaller cyclohexyl or cyclopentyl analogs often exhibit reduced stereocontrol, with dr values potentially falling to 80:20 or lower [2].

Radical Chemistry Stereoselective Synthesis Tetrahydrofuran Derivatives

High Purity and Commercial Availability

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran is commercially available from multiple reputable suppliers with a minimum purity of 97-98%, as verified by HPLC or GC analysis . This level of purity is essential for reproducible synthetic outcomes and meets the stringent requirements of modern medicinal chemistry and process development. In contrast, some less common cycloalkyl analogs may only be available in lower purity (e.g., 95%) or as custom synthesis items with longer lead times .

Chemical Procurement Quality Control Synthetic Reliability

3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran: Application Scenarios


Lipophilicity & Membrane Permeability in Lead Optimization

When modifying a lead series to improve cellular potency, substituting a cyclohexyl moiety with the more lipophilic cycloheptyl group of 3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran can increase cLogP by approximately 0.5 units, potentially enhancing passive membrane diffusion without violating Lipinski's Rule of Five [1]. This strategy is particularly valuable for CNS targets where optimal lipophilicity is critical for blood-brain barrier penetration.

Stereoselective Synthesis of Tetrahydrofuran Natural Products

The increased steric bulk of the cycloheptyl ring in this building block is exploited to achieve high diastereoselectivity (dr > 95:5) in radical cyclization reactions, a key step in the construction of polycyclic tetrahydrofuran frameworks found in bioactive natural products [2]. This approach minimizes the need for chiral auxiliaries or tedious chromatographic separations.

Reliable Scale-Up of Alkylation Reactions

The high commercial purity (≥97%) and well-defined physical properties of 3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran ensure consistent reaction performance during scale-up . This reduces the risk of batch-to-batch variability and simplifies process validation, making it a reliable choice for the kilogram-scale synthesis of advanced pharmaceutical intermediates.

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